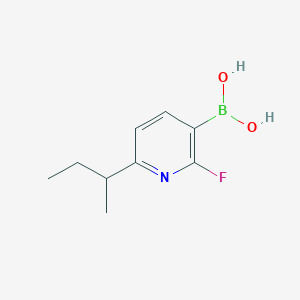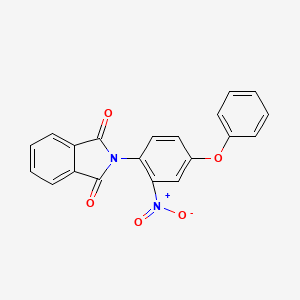![molecular formula C16H16ClNO3 B14075354 {5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone CAS No. 54524-10-6](/img/structure/B14075354.png)
{5-Chloro-2-[(2,3-dihydroxypropyl)amino]phenyl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is an organic compound with a complex structure that includes a chlorinated phenyl ring and a dihydroxypropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- typically involves the following steps:
Amination: The attachment of the dihydroxypropylamino group to the chlorinated phenyl ring.
Condensation: The formation of the methanone structure through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chlorination and amination processes, followed by purification steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-: Similar structure but with a methylamino group instead of a dihydroxypropylamino group.
Methanone, [5-chloro-2-(cyclopropylmethyl)amino]phenyl]phenyl-: Contains a cyclopropylmethylamino group.
Uniqueness
Methanone, [5-chloro-2-[(2,3-dihydroxypropyl)amino]phenyl]phenyl- is unique due to the presence of the dihydroxypropylamino group, which imparts distinct chemical and biological properties. This group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Properties
CAS No. |
54524-10-6 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
[5-chloro-2-(2,3-dihydroxypropylamino)phenyl]-phenylmethanone |
InChI |
InChI=1S/C16H16ClNO3/c17-12-6-7-15(18-9-13(20)10-19)14(8-12)16(21)11-4-2-1-3-5-11/h1-8,13,18-20H,9-10H2 |
InChI Key |
HGDPVQTXNXBLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)





![[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B14075305.png)



![[[3,3',3''-(Phosphinidyne-kappaP)tris[benzenesulfonato]](3-)]-Palladate(3-) Sodium](/img/structure/B14075324.png)

![4-[6-(Dimethylamino)-1-benzofuran-2-yl]benzonitrile](/img/structure/B14075328.png)

